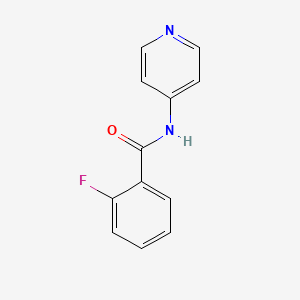

2-fluoro-N-(pyridin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-fluoro-N-(pyridin-4-yl)benzamide”, similar compounds have been synthesized and studied . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity .Wissenschaftliche Forschungsanwendungen

Bioisosteric Properties

- Bioisostere in 5-HT(1F) Receptor Agonists : 2-Fluoro-N-(pyridin-4-yl)benzamide derivatives have been studied for their bioisosteric properties, particularly as analogues for 5-HT(1F) receptor agonists. These compounds demonstrated similar receptor affinity and improved selectivity compared to their indole counterparts, showing potential in treating acute migraine (Mathes et al., 2004).

Crystallography and Molecular Structure

- Crystal Structure Analysis : The detailed crystal structure of 2-fluoro-N-(pyridin-4-yl)benzamide derivatives has been characterized, providing insights into molecular packing and interaction patterns in the crystal lattice. This information is crucial for understanding the physicochemical properties and reactivity of these compounds (Deng et al., 2014).

Synthetic Applications

- Improved Synthesis Processes : Research has focused on optimizing the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, a closely related compound, by exploring various reaction conditions. This has resulted in higher yields and more efficient synthetic routes, which could be applicable to the synthesis of 2-fluoro-N-(pyridin-4-yl)benzamide as well (H. Dian, 2010).

Photophysical Properties

- Fluorescence Applications : Certain derivatives of 2-fluoro-N-(pyridin-4-yl)benzamide have been studied for their luminescence properties. These compounds have shown potential in biological and organic material applications due to their intense luminescence, especially in blue fluorescence (Yamaji et al., 2017).

Chemical Sensing and Imaging

- Chemosensors for Metal Ions : Some 2-fluoro-N-(pyridin-4-yl)benzamide derivatives have been synthesized as chemosensors, demonstrating high selectivity and sensitivity in fluorescence enhancement upon binding to specific metal ions. This capability is valuable for detecting and imaging metal ions in various environmental and biological contexts (Li et al., 2014).

Medicinal Chemistry and Drug Discovery

- Antineoplastic Applications : Some derivatives of 2-fluoro-N-(pyridin-4-yl)benzamide have been explored in the context of antineoplastic drug development. For instance, flumatinib, a tyrosine kinase inhibitor for chronic myelogenous leukemia treatment, has a structural resemblance to these compounds. Understanding the metabolic pathways and synthesis of such compounds can aid in developing new cancer therapies (Gong et al., 2010).

Neuroimaging

- PET Imaging in Alzheimer's Disease : Derivatives of 2-fluoro-N-(pyridin-4-yl)benzamide have been utilized as molecular imaging probes in positron emission tomography (PET) for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This highlights their potential application in neuroimaging and understanding neurological disorders (Kepe et al., 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-fluoro-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRRKJCQVVVOIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(pyridin-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2590817.png)

![4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2590827.png)

![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2590829.png)

![2-chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2590832.png)

![4-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2590835.png)

![9-(4-ethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)